molecular formula C18H20N6O2S2 B4065881 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B4065881
M. Wt: 416.5 g/mol
InChI Key: MRLXKTOMYQBASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the condensation of an aldehyde with a guanidine derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the pyrimidine ring. This can be done using thiol reagents under basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through the reaction of a hydrazine derivative with a carbon disulfide derivative under reflux conditions.

    Coupling of the Rings: The final step involves the coupling of the pyrimidine and thiadiazole rings through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • **2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propionamide

Uniqueness

The uniqueness of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S2/c1-4-13(16(26)21-17-23-22-11(3)27-17)28-18-20-15(25)9-14(19)24(18)12-7-5-6-10(2)8-12/h5-9,13H,4,19H2,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLXKTOMYQBASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)SC2=NC(=O)C=C(N2C3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Reactant of Route 2
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Reactant of Route 3
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Reactant of Route 4
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Reactant of Route 5
Reactant of Route 5
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Reactant of Route 6
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

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